1,2-Dibromo-3,4-difluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCVINHBMRXVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Chemistry of 1,2 Dibromo 3,4 Difluorobenzene
Cross-Coupling Reactions Involving 1,2-Dibromo-3,4-difluorobenzene
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the key challenge and opportunity lie in achieving site-selective functionalization.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. The Suzuki-Miyaura and Heck couplings are prominent examples used to form new C-C bonds.
In polyhalogenated aromatic compounds, site selectivity in palladium-catalyzed cross-coupling is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions, including the choice of catalyst, ligand, and base. youtube.comchemrxiv.org For substrates containing identical halogens, such as the two bromine atoms in this compound, the electronic environment created by the adjacent fluorine atoms plays a crucial role in differentiating the reactivity of the two C-Br bonds.
The two fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the rate of oxidative addition of the palladium catalyst to the C-Br bonds. Generally, oxidative addition is favored at the more electron-deficient C-Br bond. nih.gov In the case of this compound, the C1-Br bond is flanked by a fluorine atom at C2, while the C2-Br bond is positioned between a bromine and a fluorine atom. Computational studies and experimental results on similar polyhalogenated systems suggest that the relative rates of oxidative addition can be finely tuned. nih.gov Catalyst-controlled site-selectivity, where the choice of ligand dictates the position of coupling, has emerged as a powerful strategy. chemrxiv.orgyoutube.com For instance, sterically hindered ligands may favor reaction at the less sterically encumbered C-Br position.
While specific studies on the site-selective functionalization of this compound are not extensively documented in the reviewed literature, research on the closely related isomer, 1,2-dibromo-3,5-difluorobenzene, demonstrates that site-selective Suzuki-Miyaura reactions can be achieved to synthesize difluorinated ortho-terphenyls. researchgate.net This suggests that selective mono-functionalization of this compound is feasible under carefully optimized conditions.
Table 1: Factors Influencing Site-Selectivity in Palladium-Catalyzed Cross-Coupling of Dihaloarenes
| Factor | Influence on Regioselectivity |
|---|---|
| Electronic Effects | Electron-withdrawing groups can activate adjacent C-Halogen bonds towards oxidative addition. |
| Steric Hindrance | Bulky substituents or ligands can direct the coupling to the less sterically hindered position. |
| Ligand Choice | Different phosphine or N-heterocyclic carbene (NHC) ligands can reverse conventional selectivity. youtube.com |
| Directing Groups | Neighboring functional groups can coordinate to the metal center, directing the reaction to the ortho position. chemrxiv.org |
| Reaction Conditions | The choice of base, solvent, and temperature can significantly impact the selective outcome. nih.gov |
The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide. researchgate.net The catalytic cycle is generally understood to involve three primary steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step, and its rate decreases in the order of I > Br > Cl. researchgate.net
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base.
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. researchgate.net
For this compound, the initial oxidative addition can occur at either the C1-Br or C2-Br bond. The selectivity is dictated by the factors mentioned previously. Following a mono-coupling, a second Suzuki-Miyaura reaction can be performed, often requiring more forcing conditions, to functionalize the remaining C-Br bond.
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. nih.govnih.gov The generally accepted mechanism involves:
Oxidative Addition : Similar to the Suzuki coupling, a Pd(0) species inserts into the C-Br bond.
Migratory Insertion (Carbopalladation) : The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond. Regioselectivity in this step is influenced by both steric and electronic properties of the alkene. nih.govlibretexts.org
β-Hydride Elimination : A hydrogen atom from an adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species.
Reductive Elimination/Base Regeneration : The base regenerates the Pd(0) catalyst from the palladium-hydride species. libretexts.org
In the context of this compound, a Heck reaction would likely first occur at the more reactive C-Br bond, yielding a bromo-difluoro-substituted styrene derivative, which could potentially undergo a second Heck coupling.
Nickel-catalyzed reactions offer a cost-effective and sometimes uniquely reactive alternative to palladium. The Yamamoto coupling, which involves the homocoupling of aryl halides in the presence of a Ni(0) complex, is particularly effective for the synthesis of symmetric biaryls and polymers. nih.govrsc.org When applied to ortho-dibromoarenes, this reaction can lead to a cyclotrimerization, forming a triphenylene core. rsc.orgresearchgate.netthieme-connect.de This strategy is especially valuable for preparing electron-deficient triphenylenes, which are challenging to synthesize via traditional methods like oxidative cyclization. researchgate.net
Studies on substituted o-dibromobenzenes have demonstrated the utility of the Yamamoto coupling for creating complex triphenylene structures. For instance, the reaction proceeds efficiently with various electron-donating and electron-withdrawing groups on the benzene (B151609) ring. researchgate.net
Table 2: Yamamoto Coupling of Various o-Dibromoarenes
| Substrate | Product | Yield (%) |
|---|---|---|
| o-Dibromobenzene | Triphenylene | 59 |
| 4,5-Dimethyl-o-dibromobenzene | 2,3,6,7,10,11-Hexamethyltriphenylene | 58 |
| Dimethyl 4,5-dibromophthalate | Hexa(methoxycarbonyl)triphenylene | 74 |
| 1,2-Dibromo-4,5-difluorobenzene (B1294824) | 2,3,6,7,10,11-Hexafluorotriphenylene | 44 |
| 1,2-Dibromo-3,4,5,6-tetrafluorobenzene | Perfluorotriphenylene | 20 |
(Data sourced from Maly et al. researchgate.net)
While this compound was not specifically included in this study, the successful cyclotrimerization of its isomers, 1,2-dibromo-4,5-difluorobenzene and 1,2-dibromo-3,4,5,6-tetrafluorobenzene, strongly suggests that it would also be a viable substrate for the synthesis of the corresponding hexafluorotriphenylene derivative under similar conditions (stoichiometric Ni(COD)₂, COD, and 2,2'-bipyridine in THF). researchgate.netrsc.org The modest yields for the more heavily fluorinated substrates indicate that the electronic properties of the fluorine atoms impact the reaction efficiency. researchgate.net
Besides palladium and nickel, other transition metals like copper and rhodium catalyze important C-C and C-heteroatom bond-forming reactions.
Copper-catalyzed reactions , such as the Ullmann condensation, are classic methods for forming C-N, C-O, and C-S bonds. semanticscholar.org Modern advancements have led to milder reaction conditions, often employing ligands like diamines or amino acids to facilitate the coupling of aryl halides with a wide range of nucleophiles, including amines, alcohols, and thiols. Given the presence of two C-Br bonds, this compound could be selectively functionalized with various heteroatom nucleophiles using copper catalysis, with selectivity potentially being directed by the choice of ligand and reaction conditions.
Rhodium-catalyzed reactions are particularly known for their ability to mediate C-H activation, allowing for the direct functionalization of C-H bonds. nih.gov While less common for C-Br functionalization compared to palladium or nickel, rhodium complexes can participate in various coupling reactions.
Palladium-Catalyzed Coupling Reactions[11],
Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Benzenes
Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group. wikipedia.org This reaction pathway is distinct from SN1 and SN2 mechanisms and typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com
For an SNAr reaction to occur, two main conditions must be met:
The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG).
There must be a good leaving group (typically a halide or other group that can stabilize a negative charge).
In this compound, the fluorine atoms act as moderate electron-withdrawing groups through their inductive effect, making the benzene ring more electrophilic and susceptible to nucleophilic attack compared to non-fluorinated bromobenzenes. nih.gov The presence of two fluorines enhances this effect.
The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form the Meisenheimer complex, as this step temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The stability of this intermediate is key to the reaction's feasibility. Electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, are highly effective at stabilizing the negative charge of the intermediate through resonance. pressbooks.pub
In this compound, all four halogen substituents contribute to the electrophilicity of the ring. A nucleophile could potentially attack any of the four carbon atoms bearing a halogen. The relative reactivity of the halogens as leaving groups in SNAr reactions follows the order F > Cl ≈ Br > I. wikipedia.org This is the reverse of the trend seen in SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and favoring the initial, rate-determining nucleophilic attack. youtube.commasterorganicchemistry.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2-Dibromo-4,5-difluorobenzene |
| 1,2-Dibromo-3,4,5,6-tetrafluorobenzene |
| 1,2-Dibromo-3,5-difluorobenzene |
| o-Dibromobenzene |
| 2,2'-Bipyridine |
| Bis(cyclooctadiene)nickel(0) (Ni(COD)₂) |
| Cyclooctadiene (COD) |
| Dimethyl 4,5-dibromophthalate |
| Heck Reaction |
| Meisenheimer complex |
| Palladium |
| Suzuki-Miyaura Coupling |
| Triphenylene |
| Ullmann Condensation |
Investigation of Nucleophilic Attack Selectivity on Fluorinated Arenes
The study of nucleophilic aromatic substitution (SNAr) on fluorinated arenes reveals distinct reactivity patterns governed by the electronic properties of the halogen substituents. In the context of polyhalogenated benzenes, such as this compound, the fluorine atoms significantly activate the aromatic ring toward nucleophilic attack. This activation stems from the high electronegativity of fluorine, which exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-fluorine bond, creating a significant partial positive charge on the carbon atom, making it more susceptible to attack by nucleophiles.
Influence of Fluorine Substituents on Aromatic Reactivity
The presence of fluorine substituents on a benzene ring profoundly alters its chemical reactivity. Each fluorine atom contributes a new π-orbital that conjugates with the aromatic system, generally lowering the energy of the molecule's orbitals and affecting its stability. chemimpex.com While halogens possess a dual electronic nature—an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M)—for fluorine, the inductive effect overwhelmingly dominates its influence on reactivity in nucleophilic aromatic substitution.
Derivatization Reactions for Enhanced Functionality and Analytical Purposes
Strategies for Introducing Diverse Functional Groups through Bromine or Fluorine Sites
The differential reactivity of the halogen substituents in this compound provides a strategic platform for selective functionalization. A common approach involves a two-stage derivatization strategy:
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Sites: The initial functionalization typically targets the more reactive C-F bonds. A wide array of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace one or both fluorine atoms, introducing new functional groups onto the aromatic core. The reaction conditions can often be tuned to favor either mono- or di-substitution.
Metal-Catalyzed Cross-Coupling at the Bromine Sites: The C-Br bonds, being less susceptible to SNAr, remain intact during the initial nucleophilic substitution. These sites can be subsequently functionalized using transition-metal-catalyzed cross-coupling reactions. Common examples include Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). This sequential approach allows for the controlled and regioselective introduction of a diverse range of carbon- and heteroatom-based functionalities.
For analytical purposes, derivatization is often employed to enhance the volatility and detectability of compounds for techniques like Gas Chromatography/Mass Spectrometry (GC/MS). Reagents such as pentafluorobenzyl bromide (PFBBr) can react with phenolic or carboxylic acid derivatives to form esters that are more amenable to GC analysis. researchgate.net
Reactivity Studies of Halogen Substituents in Derivatization
In the derivatization of polyhalogenated aromatic compounds, the hierarchy of halogen reactivity is a critical factor. For nucleophilic aromatic substitution, the reactivity order is generally F > Cl > Br > I. This counterintuitive order is a direct consequence of the SNAr mechanism. The rate-determining step is the formation of the Meisenheimer intermediate, which is stabilized most effectively by the most electronegative halogen, fluorine. This stabilization outweighs the fact that fluoride is a poorer leaving group than bromide.
Therefore, in this compound, nucleophiles will selectively react at the C-F bonds before the C-Br bonds. This differential reactivity is foundational for designing synthetic routes that require sequential functionalization. The bromine atoms act as stable placeholders that can be addressed in a subsequent synthetic step, typically under different reaction conditions involving a metal catalyst. This orthogonality in reactivity between the different halogen substituents is a powerful tool in the synthesis of complex, highly substituted aromatic molecules.
Regioselectivity, Stereoselectivity, and Mechanistic Studies in this compound Transformations
Factors Governing Regiochemical Outcomes in Substituted Benzene Reactions
The regiochemical outcome of substitution reactions on this compound is determined by the electronic influence of the four halogen substituents on the stability of the reaction intermediate. In nucleophilic aromatic substitution, the incoming nucleophile will preferentially attack the position that leads to the most stable Meisenheimer complex.
The key factors are:
Activation by Fluorine: The two fluorine atoms at C-3 and C-4 strongly activate these positions for nucleophilic attack due to their powerful inductive electron withdrawal. Therefore, substitution will occur at one of these two positions.
Influence of Adjacent Halogens: The choice between the C-3 and C-4 positions is influenced by the electronic effects of the neighboring substituents. The stability of the negative charge in the Meisenheimer complex is greatest when it can be effectively delocalized by electron-withdrawing groups, particularly those at the ortho and para positions relative to the site of attack.
Attack at C-3: A nucleophilic attack at C-3 places the negative charge on C-2, C-4, and C-6 in the resonance contributors of the Meisenheimer complex. The charge at C-2 is adjacent to a bromine atom, and the charge at C-4 is on a carbon bearing a fluorine atom, which provides strong stabilization.
Attack at C-4: An attack at C-4 places the negative charge on C-1, C-3, and C-5. The charge at C-1 is adjacent to a bromine atom, and the charge at C-3 is on a carbon bearing a fluorine atom, again providing significant stabilization.
The precise regioselectivity can be subtle and may depend on the nature of the nucleophile and the reaction conditions. However, the primary directive is the strong activation provided by the fluorine substituents, making C-3 and C-4 the exclusive sites for initial nucleophilic displacement.
The table below summarizes the expected reactivity and regiochemical outcomes for the initial substitution on this compound.
| Reactant | Reaction Type | Expected Site of Attack | Primary Justification |
| This compound | Nucleophilic Aromatic Substitution (SNAr) | C-3 or C-4 | Strong inductive electron-withdrawal by fluorine atoms activates these positions and stabilizes the Meisenheimer intermediate. |
| This compound | Metal-Catalyzed Cross-Coupling (e.g., Suzuki) | C-1 or C-2 | C-Br bonds are more reactive than C-F bonds in typical palladium-catalyzed cross-coupling reactions. |
Stereochemical Control in Reactions Involving Related Halogenated Systems
Stereochemical control is paramount in organic synthesis, as the spatial arrangement of atoms within a molecule dictates its properties and biological activity. While this compound itself is achiral, its reactions can generate chiral products or be influenced by chiral reagents and catalysts, making the principles of stereoselectivity highly relevant. The outcomes of such reactions are often governed by a delicate interplay of steric and electronic effects. researchgate.net
In reactions involving halogenated aromatic systems, achieving stereoselectivity—the preferential formation of one stereoisomer over another—is a significant challenge and an area of active research. researchgate.net For instance, in asymmetric catalytic reactions where a prochiral substrate is converted to a chiral product, the choice of a chiral ligand, catalyst, or reagent is crucial. youtube.com Attractive interactions, such as CH–π interactions between an aromatic ring on a substrate and a component of the catalyst system, can stabilize one transition state over another, thereby directing the stereochemical outcome. nih.gov
Diastereoselective reactions, where one diastereomer is preferentially formed, are common when a molecule already containing a stereocenter undergoes further reaction to create a new one. youtube.com In the context of derivatives of this compound, a pre-existing chiral center in a side chain could direct the stereochemistry of a subsequent reaction on the aromatic ring or another part of the molecule. The bulky halogen substituents on the benzene ring can create a specific steric environment that favors the approach of a reagent from a particular face of the molecule.
Table 1: Representative Diastereoselective Reactions in Halogenated Aromatic Systems
| Starting Material | Reagent/Catalyst | Reaction Type | Major Diastereomer Ratio | Reference |
|---|---|---|---|---|
| Chiral Allylic Alcohol | N-Bromosuccinimide, Ti(OiPr)₄, Chiral Ligand | Asymmetric Dihalogenation | 95:5 dr | nih.gov |
| N-(tert-butylsulfinyl)imine | Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic Trifluoromethylation | >98:2 dr | wikipedia.org |
| Chiral Oxazolidinone Auxiliary | Furan | (4+3) Cycloaddition | >95:5 dr | nih.gov |
This table presents illustrative data from related systems to highlight the principles of stereochemical control.
Detailed Reaction Mechanism Elucidation for Halogen-Bearing Aromatic Systems
The reactivity of halogen-bearing aromatic systems like this compound is dominated by two primary mechanistic pathways: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr). Additionally, the bromine atoms serve as excellent handles for transition metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution (EAS): The EAS mechanism involves the attack of an electrophile on the electron-rich π-system of the benzene ring. libretexts.orgnih.gov The reaction proceeds through a two-step mechanism:
Formation of a Sigma Complex: The electrophile attacks the aromatic ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.gov This step is typically the rate-determining step.
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. nih.gov
In this compound, the fluorine and bromine atoms are deactivating groups due to their inductive electron-withdrawing effects. However, they are also ortho, para-directors because of the electron-donating effect of their lone pairs through resonance. The regioselectivity of EAS reactions on this substrate will be dictated by the combined electronic and steric influences of all four halogen substituents.
Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is prevalent in aromatic systems bearing strong electron-withdrawing groups and a good leaving group. The reaction proceeds via an addition-elimination sequence:
Nucleophilic Attack: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Elimination of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.
The fluorine atoms in this compound significantly activate the ring towards nucleophilic attack, making SNAr a viable pathway, particularly for the displacement of a fluorine atom by a suitable nucleophile.
Explorations in Catalysis Involving this compound as a Substrate or Precursor
The presence of two bromine atoms makes this compound an ideal substrate for a variety of catalytic cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules such as liquid crystals and other functional materials. colorado.edubeilstein-journals.orgnih.govnih.gov
Development of Catalytic Systems for Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions are particularly prominent for the functionalization of aryl halides. wikipedia.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the selective formation of new bonds at the carbon-bromine positions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (typically a boronic acid) with an organohalide. wikipedia.org For this compound, selective mono- or double-coupling can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid and the choice of catalyst and ligands. researchgate.net The higher reactivity of the C-Br bond compared to the C-F bond allows for selective functionalization. wikipedia.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes. nrochemistry.comlibretexts.orgnih.gov This method is instrumental in synthesizing arylalkynes, which are important precursors for various organic materials. The reactivity difference between the two C-Br bonds in this compound, influenced by the adjacent fluorine atoms, can lead to regioselective coupling. libretexts.org
The development of highly active and selective catalytic systems often involves the design of specific phosphine ligands that can tune the electronic and steric properties of the palladium center, thereby controlling the efficiency and selectivity of the coupling reaction. libretexts.org
Table 2: Representative Catalytic Systems for Functionalization of Dihaloarenes
| Reaction Type | Catalyst System | Substrate Example | Product Type | Typical Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ / Base (e.g., Ba(OH)₂) | m-Dibromobenzene | Terphenyl | >95% | researchgate.net |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Aryl Halide | Arylalkyne | 89% | nrochemistry.com |
| Heck | Pd(OAc)₂ / Ligand | Aryl Halide | Substituted Alkene | Varies | nih.gov |
This table provides examples of catalytic systems and their performance with related dihaloarene substrates.
Kinetic and Thermodynamic Aspects of Catalytic Transformations
The outcome of many chemical reactions, including catalytic transformations, can be governed by either kinetic or thermodynamic control. ruhr-uni-bochum.deresearchgate.net
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, i.e., the product that proceeds through the transition state with the lowest activation energy. nih.govresearchgate.net
Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may become reversible, allowing an equilibrium to be established. Under these conditions, the major product is the most stable one, regardless of the rate at which it is formed. nih.govresearchgate.net
In the context of cross-coupling reactions with this compound, the potential for multiple reaction pathways exists. For example, in a mono-coupling reaction, the incoming group can substitute either the bromine at the C1 or C2 position. The product distribution may be influenced by the reaction temperature. One regioisomer might be formed faster (kinetic product), while the other might be more thermodynamically stable (thermodynamic product).
Computational studies, such as those using Density Functional Theory (DFT), are often employed to investigate the energy profiles of catalytic cycles. nih.govchemrevlett.com These studies can help elucidate the rate-determining step (e.g., oxidative addition, transmetalation, or reductive elimination) and predict the activation barriers for competing pathways, thereby providing insight into whether a reaction is likely to be under kinetic or thermodynamic control. nih.gov For instance, in Suzuki-Miyaura reactions, the transmetalation step is often found to be rate-determining. nih.gov Understanding these kinetic and thermodynamic parameters is crucial for optimizing reaction conditions to achieve the desired product with high selectivity.
Spectroscopic Methods for Structural Elucidation of 1,2 Dibromo 3,4 Difluorobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, the fluorine atoms, and the connectivity within the molecule. For 1,2-Dibromo-3,4-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural assignment.
The substitution pattern of this compound results in a unique set of NMR signals. The benzene (B151609) ring contains only two protons, and their chemical environment is influenced by the adjacent bromine and fluorine atoms.
¹H NMR: The two aromatic protons (H-5 and H-6) are chemically non-equivalent and are expected to appear as a complex multiplet pattern due to mutual coupling (ortho-coupling) and coupling to the neighboring fluorine atoms. For the related isomer, 1,2-Dibromo-4,5-difluorobenzene (B1294824), the two equivalent protons appear as a triplet at approximately 7.43 ppm due to coupling with the two adjacent fluorine atoms. chemicalbook.comspectrabase.com For this compound, the signals would likely be in a similar aromatic region but would show more complex splitting.
¹³C NMR: The molecule has six distinct carbon atoms. The chemical shifts are significantly influenced by the attached halogens. Carbons bonded to the highly electronegative fluorine atoms will be shifted significantly downfield. Carbons bonded to bromine atoms also experience a downfield shift, though typically less pronounced than for fluorine. For comparison, in 1,4-Dibromo-2,5-difluorobenzene, the proton-bearing carbon appears around 120 ppm, while the fluorine-bearing carbon is near 157 ppm and the bromine-bearing carbon is at approximately 109 ppm. chemicalbook.comchemicalbook.com Similar trends are expected for this compound, although the exact shifts will differ due to the specific substituent positions. Standard proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex due to strong and long-range fluorine-carbon couplings. magritek.com
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.org For this compound, two distinct signals are expected for the non-equivalent fluorine atoms at positions 3 and 4. These signals are reported to appear in the range of -110 to -120 ppm, with their exact shifts influenced by the adjacent bromine atoms. The signals will appear as multiplets due to coupling with each other and with the aromatic protons.
Table 1: Predicted and Analogous NMR Data for Halogenated Benzenes
| Compound | Nucleus | Chemical Shift (ppm) | Notes |
|---|---|---|---|
| This compound | ¹⁹F | -110 to -120 | Two distinct signals expected, influenced by adjacent Br atoms. |
| 1,2-Dibromo-4,5-difluorobenzene | ¹H | ~7.43 (t) | Signal for H-3 and H-6. chemicalbook.com |
| 1,4-Dibromo-2,5-difluorobenzene | ¹H | ~7.5 (t) | Signal for H-3 and H-6. chemicalbook.com |
| 1,4-Dibromo-2,5-difluorobenzene | ¹³C | ~109 (C-Br), ~120 (C-H), ~157 (C-F) | Illustrates substituent effects. chemicalbook.com |
| 1,4-Difluorobenzene | ¹³C | 115 (t, C-H), 158 (dd, C-F) | Proton-decoupled spectrum showing C-F couplings. magritek.com |
To definitively assign the signals and confirm the substitution pattern, advanced 2D NMR experiments are employed. ulethbridge.ca These techniques reveal correlations between different nuclei, providing a complete picture of the molecular structure.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show a cross-peak between H-5 and H-6, confirming their ortho relationship (a three-bond coupling). sdsu.edugithub.io
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It would unequivocally link the ¹H signals of H-5 and H-6 to their corresponding ¹³C signals, C-5 and C-6.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu It is crucial for identifying the quaternary (non-protonated) carbons. For example, H-5 would show correlations to the adjacent carbons C-4 (fluorine-bearing) and C-6, as well as the bromine-bearing C-1. Similarly, H-6 would correlate to C-1 (bromine-bearing) and C-5. These long-range correlations are instrumental in piecing together the full aromatic ring structure and distinguishing this compound from its other isomers.
In cases of complex spectra or for distinguishing between very similar isomers, computational chemistry offers powerful support. spectrabase.com Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with a high degree of accuracy. acs.orgnih.gov
By modeling the structure of this compound and calculating its theoretical ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can compare the predicted values with the experimental data. researchgate.net A strong correlation between the calculated and observed spectra provides robust confirmation of the proposed structure. This approach is especially valuable for assigning specific signals in multifluorinated aromatics and can help resolve ambiguities that may arise from experimental data alone. researchgate.net However, it has been noted that for chlorinated and other halogenated aromatic carbons, there can be systematic discrepancies between experimental and calculated values, which must be considered. acs.orgresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.
The mass spectrum of this compound is characterized by a distinct molecular ion region due to the natural isotopic abundance of bromine.
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. ulethbridge.ca Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion:
M⁺: [C₆H₂⁷⁹Br₂F₂]⁺
[M+2]⁺: [C₆H₂⁷⁹Br⁸¹BrF₂]⁺
[M+4]⁺: [C₆H₂⁸¹Br₂F₂]⁺ The relative intensities of these peaks will be in an approximate 1:2:1 ratio. For this compound (MW ≈ 271.88 g/mol ), these peaks would appear around m/z 270, 272, and 274.
Fragmentation Pattern: Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms. libretexts.orgwhitman.edu
Loss of Bromine: A very common fragmentation is the loss of a bromine radical, which is a relatively good leaving group. This would result in a prominent pair of peaks at [M-79]⁺ and [M-81]⁺.
Loss of Fluorine: Loss of a fluorine atom ([M-19]⁺) is also possible, though typically less favorable than the loss of bromine.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (approx.) | Relative Intensity Pattern | Interpretation |
|---|---|---|---|
| [M]⁺, [M+2]⁺, [M+4]⁺ | 270, 272, 274 | 1:2:1 | Molecular ion cluster (contains 2 Br atoms) |
| [M-Br]⁺ | 191, 193 | 1:1 | Loss of one Br atom |
| [M-Br₂]⁺ | 112 | Singlet | Loss of both Br atoms |
| [M-F]⁺ | 251, 253, 255 | 1:2:1 | Loss of one F atom |
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for the analysis of complex mixtures containing this compound. modgraph.co.uk In the synthesis of this compound, the formation of positional isomers is highly probable.
Gas Chromatography (GC): The GC component separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. mdpi.com Isomers of dibromodifluorobenzene, having the same molecular weight but different dipole moments and shapes, will exhibit different retention times, allowing for their separation. nih.gov
Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each component, allowing for its positive identification. While isomers will have the same molecular ion, their fragmentation patterns can sometimes show subtle differences that aid in identification. The combination of a unique retention time from the GC and a confirmatory mass spectrum from the MS provides a highly reliable method for identifying this compound in a sample and assessing its purity. science.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of compounds. shimadzu.com These methods probe the vibrational energy levels of a molecule, which are quantized and specific to its structure. researchgate.net While no direct experimental spectra for this compound are readily available in the reviewed literature, analysis can be performed based on the known characteristic frequencies of similar halogenated benzenes and through theoretical calculations.
The vibrational modes of a molecule can be categorized into stretching and bending vibrations. For this compound, the key functional groups whose vibrations can be identified are the C-H, C-F, C-Br, and the aromatic C-C bonds within the benzene ring.
C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region of the IR and Raman spectra.
C-C Stretching: The stretching vibrations of the carbon skeleton of the benzene ring usually appear in the 1600-1400 cm⁻¹ range. researchgate.net
C-F Stretching: The C-F stretching vibrations are strong in the IR spectrum and are expected in the 1350-1150 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibrations are found at lower frequencies, typically in the 750-500 cm⁻¹ range.
Bending Vibrations: In-plane and out-of-plane bending vibrations for C-H, C-F, and C-Br bonds, as well as ring deformation modes, occur at frequencies below 1000 cm⁻¹.
For the related isomer, 1,2-Dibromo-4,5-difluorobenzene , spectral data is available. While the exact frequencies will differ due to the different substitution pattern, the general regions for the vibrational modes will be similar. nih.govnist.gov
Interactive Data Table: Predicted Vibrational Frequencies for Halogenated Benzenes
| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium to Strong |
| Aromatic C=C Stretch | 1620 - 1400 | Medium to Strong | Medium to Strong |
| C-F Stretch | 1350 - 1150 | Strong | Weak |
| C-Br Stretch | 750 - 500 | Strong to Medium | Strong |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |
| Ring Deformation | Variable (below 1000) | Medium to Weak | Medium to Strong |
Note: This table represents generalized expected ranges and intensities. Actual values for this compound would require specific experimental data or computational modeling.
The number and activity (i.e., whether they are IR or Raman active) of the fundamental vibrational modes are determined by the molecule's symmetry. This compound belongs to the C₁ point group, meaning it has no symmetry elements other than the identity element. Consequently, all of its (3N-6) = 30 fundamental vibrational modes are expected to be active in both IR and Raman spectroscopy. This lack of symmetry can lead to a complex spectrum with many distinct bands.
In contrast, a more symmetric molecule like p-difluorobenzene, which belongs to the D₂h point group, has a center of inversion. sigmaaldrich.com For such molecules, the rule of mutual exclusion applies: vibrations that are IR active are Raman inactive, and vice versa. The study of such symmetric molecules helps in understanding how the loss of symmetry, as in the case of this compound, affects the vibrational spectra. The substitution pattern in this compound breaks the higher symmetry of benzene, and the resulting vibrational spectra would be a unique fingerprint of this specific substitution pattern.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The electronic spectrum of benzene and its derivatives is characterized by transitions involving the π-electron system. The primary electronic transitions in the near-UV region are the π → π* transitions. For benzene, two such bands are observed: a strong, sharp band around 204 nm and a weaker, structured band around 255 nm.
Substitution on the benzene ring with halogens can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε). This is due to the electronic effects of the substituents. Both bromine and fluorine are auxochromes, which are groups that, when attached to a chromophore (the benzene ring), modify its ability to absorb light. They have a -I (inductive) effect and a +M (mesomeric) effect. These effects can lead to a bathochromic shift (shift to longer wavelengths) of the absorption bands. For larger conjugated systems, the absorption peak wavelengths tend to be shifted toward the long wavelength region, and the absorption peaks tend to be larger. shimadzu.com
The introduction of further substituents or the extension of the conjugated system in derivatives of this compound would be expected to significantly alter the UV-Vis absorption characteristics. For instance, the synthesis of biphenyl (B1667301) derivatives from related compounds like 1,2-dibromo-4,5-difluorobenzene would create a larger conjugated system. sigmaaldrich.com This extension of conjugation generally leads to a significant bathochromic shift and an increase in the molar absorptivity, potentially shifting the absorption into the visible region and imparting color to the compound. The study of such derivatives is crucial for understanding structure-property relationships in the design of new materials with specific optical properties. While specific studies on the chromophoric properties of this compound derivatives are not detailed in the available literature, the principles of electronic spectroscopy in conjugated systems provide a framework for predicting their behavior.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com This method involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
For this compound, obtaining a suitable single crystal would be the first and often most challenging step. Once a crystal is obtained and analyzed, the data would provide unambiguous information about its solid-state conformation. This would include the planarity of the benzene ring, any distortions caused by the bulky bromo and electronegative fluoro substituents, and the precise C-C, C-H, C-Br, and C-F bond lengths and angles.
Computational and Theoretical Investigations of 1,2 Dibromo 3,4 Difluorobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 1,2-dibromo-3,4-difluorobenzene, these calculations can elucidate the effects of its specific substitution pattern on the benzene (B151609) ring.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. DFT studies can reveal how the interplay of bromine and fluorine substituents governs the molecule's chemical behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more prone to chemical reactions.
For this compound, the HOMO is expected to be located primarily on the benzene ring and the bromine atoms, which are less electronegative than fluorine. The LUMO, on the other hand, would likely be distributed over the entire aromatic system. The HOMO-LUMO gap would provide insights into the molecule's kinetic stability and its potential use in electronic applications.
Table 1: Hypothetical HOMO-LUMO Energy Data for this compound
| Parameter | Expected Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: Specific calculated values for this compound are not available in the reviewed literature. The table illustrates the type of data that would be generated from DFT calculations.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and lone pairs. For this compound, NBO analysis would be instrumental in understanding the intramolecular interactions between the bromine and fluorine substituents and the benzene ring.
Key insights from an NBO analysis would include the stabilization energies associated with electron delocalization from the lone pairs of the halogen atoms to the antibonding orbitals of the aromatic ring. This analysis can also quantify the nature of the carbon-bromine and carbon-fluorine bonds, providing information on their polarity and covalent character.
Table 2: Hypothetical NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (Br) | σ* (C-C) | Data not available |
| LP (F) | σ* (C-C) | Data not available |
Note: Specific calculated values for this compound are not available in the reviewed literature. This table exemplifies the data obtained from NBO analysis.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the fluorine atoms due to their high electronegativity. The areas around the bromine atoms and the hydrogen atoms would exhibit a more positive potential. This information is crucial for predicting the regioselectivity of its chemical reactions.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results for the electronic structure of molecules.
For this compound, high-level ab initio calculations would serve as a benchmark for the results obtained from DFT methods. They can provide a more precise description of electron correlation effects, which are important for accurately predicting the molecule's properties. However, these methods are computationally more expensive than DFT.
Computational Prediction and Benchmarking of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These predictions are valuable for interpreting experimental spectra and for the structural elucidation of compounds.
For this compound, DFT and ab initio calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated chemical shifts, when compared with experimental data, can confirm the molecular structure. Similarly, the predicted IR spectrum can help in assigning the vibrational modes of the molecule. UV-Vis spectral predictions can provide information about the electronic transitions and the color of the compound.
Table 3: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Experimental Value | Predicted Value |
|---|---|---|
| ¹H NMR (ppm) | Data not available | Data not available |
| ¹³C NMR (ppm) | Data not available | Data not available |
| ¹⁹F NMR (ppm) | Data not available | Data not available |
| IR (cm⁻¹) | Data not available | Data not available |
| UV-Vis (nm) | Data not available | Data not available |
Note: Specific experimental and predicted spectroscopic values for this compound are not available in the reviewed literature. This table illustrates how such data would be presented.
Molecular Modeling and Simulation
Molecular modeling and simulation serve as indispensable tools for predicting the behavior of molecules, offering insights that complement experimental findings. Through techniques ranging from molecular mechanics to high-level quantum chemical calculations, it is possible to map out the energetic and electronic landscapes of halogenated aromatic compounds.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their corresponding energies. mdpi.com For substituted benzenes, this often involves the rotation of substituent groups around their bond to the aromatic ring. However, in a molecule like this compound, the substituents are single atoms (bromine and fluorine), meaning there are no rotatable bonds that lead to distinct conformers in the traditional sense.
The primary focus of conformational analysis for such a rigid molecule would be on minor distortions from planarity, such as out-of-plane bending of the C-Br or C-F bonds. The energy landscape would be characterized by a single, deep potential energy well corresponding to the planar ground state geometry. Any deviation from this planarity would incur a significant energy penalty. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energy cost associated with these distortions. For other substituted benzenes with flexible side chains, like ethyl benzene, multiple stable conformers can exist with varying dihedral angles. rsc.org In contrast, for this compound, the energy landscape is expected to be much simpler.
Hypothetical Energy Penalties for Non-Planar Distortions
| Distortion Angle (degrees) | C-Br Out-of-Plane Bend | C-F Out-of-Plane Bend |
|---|---|---|
| 1 | Low | Low |
| 5 | Moderate | Moderate |
| 10 | High | High |
| 15 | Very High | Very High |
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. For this compound, reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling are of synthetic interest.
Reaction pathway modeling typically involves:
Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.
Identifying the Transition State (TS): A search is performed for the saddle point on the potential energy surface that connects reactants and products. This TS represents the highest energy barrier of the reaction.
Verifying the Pathway: An Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the identified transition state smoothly connects the reactant and product states.
For example, in a nucleophilic aromatic substitution reaction, modeling would characterize the transition state (often a Meisenheimer complex) where the nucleophile has attacked the ring and the leaving group has not yet departed. The activation energy derived from the difference in energy between the reactants and the transition state is a key predictor of the reaction rate. The presence of four halogen substituents significantly influences the electronic properties of the benzene ring, affecting its susceptibility to electrophilic or nucleophilic attack. numberanalytics.com
Illustrative Parameters for a Hypothetical Nucleophilic Substitution Reaction
| Parameter | Description | Illustrative Value (kcal/mol) |
|---|---|---|
| Ea (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | 20 - 30 |
| ΔErxn (Reaction Energy) | The net energy change between products and reactants. | -10 (Exothermic) |
| TS Vibrational Frequency | The single imaginary frequency corresponding to the reaction coordinate at the transition state. | i350 cm⁻¹ |
Once the stationary points (reactants, products, transition states) on a potential energy surface have been identified, computational methods can be used to calculate important thermodynamic and kinetic properties. Frequency calculations are essential for obtaining zero-point vibrational energies (ZPVE) and thermal corrections.
From these calculations, key thermodynamic quantities can be determined:
Enthalpy (ΔH): The heat of reaction, indicating whether a reaction is exothermic or endothermic.
Gibbs Free Energy (ΔG): The ultimate determinant of a reaction's spontaneity, incorporating both enthalpy and entropy.
Entropy (ΔS): A measure of the change in disorder during a reaction.
Kinetic parameters, primarily the activation energy, are derived from the energy difference between the reactants and the transition state. This allows for the theoretical prediction of reaction rates and how they might be influenced by temperature. For instance, computational studies on diphenylamine (B1679370) antioxidants have used these principles to calculate bond dissociation energies (BDE) to predict antioxidant activity. cwu.edu
Hypothetical Thermodynamic Data for a Reaction
| Parameter | Description | Illustrative Value |
|---|---|---|
| ΔH° | Standard Enthalpy of Reaction | -15.0 kcal/mol |
| ΔS° | Standard Entropy of Reaction | -5.0 cal/(mol·K) |
| ΔG° | Standard Gibbs Free Energy of Reaction | -13.5 kcal/mol |
| Ea | Activation Energy | +25.0 kcal/mol |
Intermolecular Interactions and Solvent Effects on this compound
The physical properties and chemical reactivity of this compound are heavily influenced by its interactions with itself (in the solid or liquid state) and with solvent molecules. Computational methods are crucial for dissecting these often subtle forces.
The bromine and fluorine substituents on the benzene ring introduce a variety of potential weak, non-covalent interactions that are critical in crystal packing and molecular recognition. researchgate.net
Key interactions for this compound would include:
Halogen Bonding: The bromine atoms, in particular, can act as halogen bond donors. This is due to the anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential (a σ-hole) opposite the C-Br bond, which can interact favorably with nucleophiles or electron-rich regions of other molecules. rsc.orgnih.gov
π-π Stacking: The electron-deficient nature of the fluorinated and brominated aromatic ring can lead to stacking interactions with other aromatic systems. The specific geometry (e.g., parallel-displaced or T-shaped) will depend on the electrostatic complementarity of the interacting rings.
Dipole-Dipole Interactions: The substitution pattern gives the molecule a significant dipole moment, leading to electrostatic interactions that influence its boiling point and solubility.
The strength of these interactions is generally modest, often in the range of 0.1 to 5 kcal/mol. nih.gov Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak forces. nih.gov
Summary of Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
|---|---|---|---|
| Halogen Bond | C-Br | Lewis Base (e.g., O, N, π-system) | 1 - 5 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 1 - 3 |
| C-H···F Hydrogen Bond | C-H | Fluorine | 0.5 - 1.5 |
| Dipole-Dipole | Molecular Dipole | Molecular Dipole | 1 - 2 |
The choice of solvent can dramatically alter reaction rates and equilibria. Computational solvation models are used to account for the effect of the solvent environment on the solute molecule. wikipedia.org These models generally fall into two categories:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com They are computationally efficient and good at capturing the bulk electrostatic effects of the solvent. rsc.orgnih.gov This approach is useful for predicting how a solvent's polarity will affect the stability of charged intermediates or transition states.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. chemrxiv.org This method is computationally much more expensive but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net Hybrid models, which treat the first solvation shell explicitly and the bulk solvent implicitly, offer a compromise between accuracy and computational cost. wikipedia.org
The choice of model depends on the specific question being addressed. For predicting the general effect of solvent polarity on a reaction's activation energy, an implicit model may suffice. To understand the specific role of a protic solvent in stabilizing a transition state through hydrogen bonding, an explicit or hybrid model would be necessary.
Comparison of Solvation Models
| Feature | Implicit Models (e.g., PCM, SMD) | Explicit Models (e.g., in MD simulations) |
|---|---|---|
| Solvent Representation | Continuous dielectric medium | Individual, discrete molecules |
| Computational Cost | Low to Moderate | Very High |
| Key Strengths | Captures bulk electrostatic effects efficiently. | Describes specific solute-solvent interactions (e.g., H-bonds). |
| Key Weaknesses | Misses specific local interactions. | Requires extensive sampling; computationally intensive. |
| Typical Application | Screening reaction pathways in various solvents. | Detailed study of solvation shell structure and dynamics. |
Advanced Applications of 1,2 Dibromo 3,4 Difluorobenzene in Complex Organic Synthesis
Role as a Versatile Synthetic Building Block in Multistep Syntheses
The utility of 1,2-Dibromo-3,4-difluorobenzene in multistep syntheses stems from the differential reactivity of its C-Br and C-F bonds. The bromine atoms are readily transformed through various cross-coupling reactions, lithiation, or Grignard reagent formation, providing handles for carbon-carbon and carbon-heteroatom bond formation. The fluorine atoms, being relatively inert to these conditions, remain on the aromatic core, imparting unique electronic properties, metabolic stability, and conformational constraints to the final products. This orthogonality allows for selective and sequential functionalization, a key requirement in the assembly of intricate molecular architectures.
Construction of Polyfluorinated Biaryls and Terphenyls
Polyfluorinated biaryl and terphenyl scaffolds are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties and enhanced biological activity. This compound is an ideal starting material for the synthesis of these structures, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. nih.govresearchgate.netrsc.orgsandiego.edu
The presence of two bromine atoms allows for a stepwise or double coupling. A sequential Suzuki coupling, for instance, can be employed to construct unsymmetrical terphenyls. researchgate.net In the first step, one bromine atom reacts selectively with an arylboronic acid under milder conditions. The resulting monobromobiaryl can then be subjected to a second coupling reaction with a different arylboronic acid under more forcing conditions to yield the final terphenyl. researchgate.net This controlled approach provides access to a vast library of complex, fluorinated oligoarylenes.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Boron Reagent | Arylboronic acid or ester | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates C-C bond formation |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes and activates the Pd catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes transmetalation step |
| Solvent | Toluene, Dioxane, THF, Water | Reaction medium |
This table presents generalized conditions for the Suzuki-Miyaura reaction, a versatile method for synthesizing biaryls and terphenyls from aryl halides like this compound. nih.govsandiego.edu
Synthesis of Annulated Systems and Heterocycles
The bromine atoms of this compound serve as versatile functional handles for the construction of annulated systems and heterocycles. Through double coupling reactions or sequential functionalization followed by an intramolecular cyclization, complex fused-ring systems can be assembled. For example, reaction with a difunctional coupling partner can lead to the formation of fluorinated dibenzofurans, carbazoles, or other important heterocyclic cores.
Furthermore, conversion of the C-Br bonds to other functionalities opens up alternative synthetic routes. For instance, lithiation followed by reaction with suitable electrophiles can introduce substituents that can participate in subsequent cyclization reactions. nih.gov The synthesis of fluorinated heterocycles is of particular importance, as these motifs are prevalent in many biologically active compounds. Cycloaddition reactions are a primary method for constructing non-aromatic heterocyclic compounds. nih.gov While direct cycloaddition with this compound is uncommon, its derivatives can be tailored to participate in such reactions, leading to novel fluorinated S-heterocycles, N-heterocycles, and others. nih.gov
Precursor in Functional Materials Chemistry Research
In the field of functional materials, particularly organic electronics, the electronic properties of the molecular building blocks are paramount. This compound is a valuable precursor due to the strong electron-withdrawing nature of its two fluorine atoms. This property lowers the HOMO and LUMO energy levels of the resulting materials, which is crucial for designing n-type (electron-transporting) and ambipolar organic semiconductors. The dibromo functionality allows it to be readily incorporated into larger π-conjugated systems through various polymerization techniques. nih.govrsc.org
Design and Synthesis of Conjugated Polymers for Organic Electronics
Conjugated polymers are the active materials in a range of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). sigmaaldrich.comuky.edu The performance of these devices is intrinsically linked to the chemical structure of the polymer. A common and effective strategy for tuning polymer properties is the donor-acceptor (D-A) approach, where electron-rich (donor) and electron-poor (acceptor) monomers are copolymerized.
This compound is an excellent candidate for an acceptor monomer. Its difluorinated benzene (B151609) core provides the desired electron-deficient character. The two bromine atoms enable polymerization with a variety of bis-stannylated or bis-boronylated donor comonomers (e.g., thiophene, fluorene, carbazole derivatives) via Stille or Suzuki polycondensation, respectively. nih.gov This approach yields high molecular weight polymers with alternating donor and acceptor units, which is a proven design for high-performance organic electronic materials. kennesaw.edu
Table 2: Common Polymerization Methods for Conjugated Polymers
| Polymerization Method | Key Features | Role of Dibromo-Monomer |
|---|---|---|
| Suzuki Polycondensation | Couples aryl boronic esters with aryl halides. Tolerant to many functional groups. | Serves as the dihalide monomer. |
| Stille Polycondensation | Couples organostannanes with aryl halides. Often proceeds with high yields and molecular weights. | Serves as the dihalide monomer. |
| Direct Arylation Polymerization (DAP) | Couples C-H bonds with aryl halides. More atom-economical than traditional methods. | Serves as the dihalide monomer, coupling with a C-H activated comonomer. nih.gov |
This table outlines major polymerization techniques where this compound can be used as a key building block to synthesize functional conjugated polymers.
Development of Advanced Organic Semiconductors from Aromatic Building Blocks
Beyond polymers, discrete small-molecule organic semiconductors are also critical for high-performance organic electronics. bohrium.com The design principles often involve creating large, planar, π-conjugated systems to facilitate intermolecular charge transport in the solid state. Fluorination of the aromatic core is a well-established strategy to enhance electron transport, improve oxidative stability, and influence the molecular packing in thin films. frontiersin.org
This compound can be used as a central building block to construct larger, well-defined organic semiconductors. Through coupling reactions, the bromine atoms can be replaced with various π-extended aromatic or heteroaromatic wings. frontiersin.org The resulting molecules, such as fluorinated derivatives of pentacene or diketopyrrolopyrrole (DPP), can exhibit the high charge carrier mobilities required for advanced OFETs. frontiersin.orgchempedia.info The specific 3,4-difluoro substitution pattern influences the planarity and intermolecular interactions of the final semiconductor, providing a tool for fine-tuning the material's solid-state properties and device performance.
Strategies for Medicinal and Agrochemical Intermediate Synthesis
The incorporation of fluorine into drug candidates and agrochemicals is a widely used strategy to enhance their efficacy, metabolic stability, and bioavailability. nbinno.combohrium.com this compound serves as a valuable intermediate for introducing a difluorophenyl moiety into a target molecule. The two bromine atoms provide reactive sites for building molecular complexity.
In a typical synthetic strategy, one or both bromine atoms can be selectively replaced through nucleophilic aromatic substitution or, more commonly, palladium-catalyzed cross-coupling reactions. This allows for the attachment of other molecular fragments. For instance, coupling with a nitrogen-containing heterocycle could be a key step in the synthesis of a novel fungicide or herbicide. jmu.edu Similarly, in medicinal chemistry, coupling with complex side chains can be used to assemble the core structure of a new therapeutic agent. nih.gov The presence of the fluorine atoms not only potentially enhances the biological activity of the final product but can also be used to block sites of metabolism, thereby prolonging the compound's duration of action. nbinno.com
The strategic incorporation of fluorine atoms and the versatile reactivity of bromine moieties have positioned this compound as a valuable and highly sought-after building block in the field of complex organic synthesis. This polyhalogenated aromatic compound serves as a versatile scaffold, offering chemists a platform for intricate molecular engineering. Its unique substitution pattern, featuring vicinal bromine and fluorine atoms, allows for a range of selective transformations, making it particularly amenable to the construction of elaborate molecular architectures with potential applications in medicinal chemistry and materials science.
1 Late-Stage Functionalization Approaches Utilizing Bromine and Fluorine Reactivity
Late-stage functionalization, the introduction of chemical modifications at the final steps of a synthetic sequence, is a powerful strategy for the rapid diversification of complex molecules and the optimization of lead compounds in drug discovery. The distinct reactivity profiles of the bromine and fluorine substituents on the this compound ring provide a rich playground for such synthetic endeavors.
The two bromine atoms, being larger and more polarizable than fluorine, are susceptible to a variety of transformations. Regioselective metal-halogen exchange reactions, for instance, can be achieved by carefully controlling reaction conditions and the choice of organometallic reagents. Studies on related 3-substituted 1,2-dibromoarenes have shown that the use of reagents like isopropylmagnesium chloride can lead to halogen-metal exchange predominantly at the less sterically hindered position. This selective metallation opens the door to a plethora of subsequent reactions, including the introduction of various electrophiles to forge new carbon-carbon and carbon-heteroatom bonds.
Furthermore, the bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide array of substituents, including aryl, alkynyl, and amino groups, respectively. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the adjacent fluorine atoms, can potentially be exploited for sequential and site-selective cross-coupling reactions, further enhancing the synthetic utility of this scaffold. While direct studies on this compound are not extensively documented in this specific context, research on the closely related isomer, 1,2-dibromo-3,5-difluorobenzene, has demonstrated the feasibility of site-selective Suzuki-Miyaura reactions, suggesting that similar strategies could be applied to the target molecule.
The fluorine atoms, in contrast to bromine, are generally more robust and less prone to direct substitution. However, their strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring, activating it towards nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the bromine atoms. This electronic influence is a key feature in the rational design of synthetic routes. While direct displacement of the fluorine atoms is challenging, their presence is crucial for modulating the electronic properties of the molecule and directing the reactivity of other positions.
Below is a table summarizing potential late-stage functionalization reactions for this compound based on the known reactivity of similar polyhalogenated aromatic compounds.
| Reaction Type | Reagents and Conditions | Potential Product |
| Regioselective Halogen-Metal Exchange | i-PrMgCl, THF, low temperature; then E+ | Monofunctionalized 1-bromo-2-E-3,4-difluorobenzene |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 1,2-Diaryl-3,4-difluorobenzene or mono-arylated derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 1,2-Dialkynyl-3,4-difluorobenzene or mono-alkynylated derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 1,2-Diamino-3,4-difluorobenzene or mono-aminated derivatives |
2 Rational Design of Bioactive Scaffolds from Polyhalogenated Benzenes
The unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have made fluorinated motifs highly desirable in the design of bioactive molecules. Polyhalogenated benzenes, including this compound, serve as excellent starting points for the rational design of novel scaffolds for various biological targets, including protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.
The this compound scaffold can be strategically elaborated to mimic the core structures of known kinase inhibitors. For example, the vicinal bromine atoms can be sequentially replaced through cross-coupling reactions to introduce functionalities that can engage in key interactions within the ATP-binding pocket of a target kinase. The difluoro substitution pattern can provide a unique electronic signature and conformational rigidity that may enhance selectivity and potency.
A hypothetical design strategy for a kinase inhibitor could involve the following steps:
Scaffold Elaboration: A regioselective Sonogashira coupling at one of the bromine positions to introduce a hinge-binding motif, a common feature in many kinase inhibitors.
Vectorial Elaboration: A subsequent Suzuki-Miyaura coupling at the remaining bromine position to introduce a substituent that can occupy a hydrophobic pocket in the enzyme's active site.
Fine-tuning: The fluorine atoms would be expected to enhance the metabolic stability of the scaffold and could potentially form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the binding site.
The table below illustrates a hypothetical synthetic route towards a kinase inhibitor scaffold starting from this compound.
| Step | Reaction | Reagents and Conditions | Intermediate/Product | Rationale |
| 1 | Regioselective Sonogashira Coupling | Terminal alkyne with hinge-binding motif, Pd/Cu catalyst, base | Mono-alkynylated 1-bromo-3,4-difluorobenzene derivative | Introduction of a key pharmacophoric element for kinase interaction. |
| 2 | Suzuki-Miyaura Coupling | Arylboronic acid with a solubilizing or pocket-filling group, Pd catalyst, base | Disubstituted 3,4-difluorobenzene derivative | Installation of a moiety to enhance potency and modulate physicochemical properties. |
The rational design of bioactive scaffolds from this compound and other polyhalogenated benzenes is an active area of research, driven by the need for novel therapeutic agents with improved efficacy and selectivity. The predictable reactivity of the halogen substituents, combined with the beneficial effects of fluorine incorporation, makes these compounds powerful tools in the arsenal of medicinal chemists.
Q & A
Q. What are the optimal synthetic routes for preparing 1,2-dibromo-3,4-difluorobenzene?
The synthesis typically involves sequential halogenation and fluorination steps. A common approach includes:
- Bromination : Reacting 3,4-difluorobenzene with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlBr₃ under controlled temperatures (0–25°C) to achieve regioselective bromination .
- Purification : Use column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol to isolate the product. Purity (>95%) can be verified via GC-MS or HPLC .
- Safety : Bromination reactions require strict control of exothermic conditions and proper ventilation due to toxic Br₂ vapors .
Q. How is the compound characterized spectroscopically?
Key characterization methods include:
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized halogen-scavenging protocols .
Advanced Research Questions
Q. How do electronic effects influence regioselectivity in substitution reactions involving this compound?
The electron-withdrawing fluorine atoms deactivate the benzene ring, directing electrophilic substitution to the meta positions relative to bromine. Computational studies (DFT) show:
- Charge Distribution : Fluorine atoms create partial positive charges on adjacent carbons, favoring nucleophilic attack at Br-substituted positions .
- Kinetic vs. Thermodynamic Control : At low temperatures, bromine acts as a directing group, while elevated temperatures promote fluorine-directed pathways .
Q. What role does this compound play in synthesizing fluorinated polymers or liquid crystals?
- Polymer Precursor : It serves as a monomer for poly(aryl ether)s via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. The Br groups enable aryl-aryl bond formation, while fluorine enhances thermal stability .
- Liquid Crystals : Difluoro and dibromo substituents induce anisotropic polarizability, critical for mesophase behavior. Applications include OLEDs and display technologies .
Q. How can contradictions in reported reactivity data be resolved?
Discrepancies in reaction yields or regioselectivity often arise from:
- Catalyst Purity : Trace moisture in FeBr₃ can alter bromination efficiency. Use rigorously dried catalysts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than non-polar solvents (e.g., CCl₄), impacting reaction pathways .
- Validation : Replicate experiments under standardized conditions (e.g., 25°C, anhydrous) and compare with computational models .
Methodological Considerations
Q. What analytical techniques are recommended for detecting decomposition products?
- TGA-MS : Monitor thermal degradation up to 300°C to identify volatile byproducts (e.g., HBr, HF) .
- XRD : Assess crystallinity changes after prolonged storage, which may indicate hydrolysis or oxidation .
Q. How can computational tools predict the compound’s environmental fate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
